2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzoyl group, and a tetrahydrobenzo[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydrobenzo[b]thiophene core, followed by the introduction of the cyclopentyl and fluorobenzoyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other benzo[b]thiophene derivatives and compounds with similar functional groups, such as:
- 2-[[[Cyclopentyl(2-chlorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-[[[Cyclopentyl(2-methylbenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
606109-51-7 |
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Molecular Formula |
C23H26FN3O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[2-[cyclopentyl-(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O3S/c24-17-11-5-3-9-15(17)23(30)27(14-7-1-2-8-14)13-19(28)26-22-20(21(25)29)16-10-4-6-12-18(16)31-22/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H2,25,29)(H,26,28) |
InChI Key |
VGJOPEXAJFJZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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